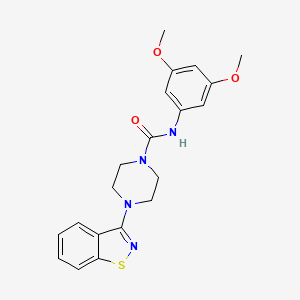
N-(3-methylbenzyl)benzenesulfonamide
Übersicht
Beschreibung
N-(3-methylbenzyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a 3-methylbenzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing N-(3-methylbenzyl)benzenesulfonamide involves the reaction of benzenesulfonyl chloride with 3-methylbenzylamine. This reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-methylbenzyl)benzenesulfonamide is primarily used as a building block or intermediate in organic synthesis. Its structure allows for further modifications, enabling scientists to create a diverse library of compounds with potentially useful properties
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Potential use in the development of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The specific mechanism of action for N-(3-methylbenzyl)benzenesulfonamide is not well-documented. like other sulfonamides, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The molecular targets and pathways involved would depend on the specific application and modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
- N-methylbenzenesulfonamide
- N-butylbenzenesulfonamide
- 4-methyl-N-(4-methylbenzyl)-benzenesulfonamide
Comparison: N-(3-methylbenzyl)benzenesulfonamide is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
N-[(3-methylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-12-6-5-7-13(10-12)11-15-18(16,17)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZRCWDEGUOHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4447361.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B4447378.png)
![4-({[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4447386.png)
![N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanamine;hydrochloride](/img/structure/B4447395.png)
![2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4447402.png)

![5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4447421.png)
![N-benzyl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4447422.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4447436.png)
![2,3-dimethyl-1,4-dioxo-N-[2-(4-propylphenoxy)ethyl]-1,2,3,4-tetrahydro-6-phthalazinecarboxamide](/img/structure/B4447440.png)
![3-[5-({[2-(4-morpholinyl)ethyl]amino}methyl)-2-furyl]benzoic acid dihydrochloride](/img/structure/B4447448.png)

![3-fluoro-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}benzamide](/img/structure/B4447465.png)
